Methyl 4,5-difluoro-2-methoxybenzoate is derived from benzoic acid and is categorized under the class of benzoates. The molecular formula of this compound is C₉H₈F₂O₃, with a molecular weight of approximately 192.16 g/mol. It is often utilized in research settings for its role in synthesizing more complex organic compounds and pharmaceuticals .
The synthesis of methyl 4,5-difluoro-2-methoxybenzoate can be achieved through several methods, typically involving the introduction of fluorine atoms into the aromatic ring followed by esterification processes.
Methyl 4,5-difluoro-2-methoxybenzoate features a benzene ring substituted with a methoxy group (-OCH₃) and two fluorine atoms (-F) at the para positions relative to each other.
Methyl 4,5-difluoro-2-methoxybenzoate participates in various chemical reactions typical of aromatic esters:
The mechanism of action for methyl 4,5-difluoro-2-methoxybenzoate primarily involves its interaction with biological targets through electrophilic substitution processes.
Experimental data from biological evaluations indicate that compounds similar to methyl 4,5-difluoro-2-methoxybenzoate exhibit significant antiproliferative activity against various cancer cell lines .
Methyl 4,5-difluoro-2-methoxybenzoate exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 192.16 g/mol |
Boiling Point | Approximately 231 °C |
Melting Point | Approximately 134–136 °C |
Flash Point | Approximately 91 °C |
Solubility | Soluble in organic solvents like dichloromethane |
These properties indicate that it is a stable compound under standard laboratory conditions but requires careful handling due to its chemical reactivity.
Methyl 4,5-difluoro-2-methoxybenzoate has several important applications:
The introduction of fluorine atoms at specific positions on the aromatic ring of methyl 2-methoxybenzoate precursors represents a critical synthetic challenge for producing Methyl 4,5-difluoro-2-methoxybenzoate. Two predominant fluorination strategies have been developed for achieving the 4,5-difluoro substitution pattern: halogen exchange reactions and electrophilic fluorination. The halogen exchange approach typically begins with dibromo or dichloro precursors, where fluorine is introduced via nucleophilic aromatic substitution (SNAr) using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in high-boiling polar aprotic solvents. This method yields approximately 65-78% conversion to the difluoro product but requires temperatures exceeding 180°C and extended reaction times (18-36 hours), leading to challenges in regioselectivity control [7].
Alternatively, Balz-Schiemann reactions on corresponding aniline derivatives provide superior regiocontrol but involve multi-step sequences that reduce overall yield (typically 40-55%). Recent advances in late-stage electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of electron-rich aromatic systems, though over-fluorination remains a significant concern requiring careful stoichiometric control (1.05-1.2 equivalents per desired fluorine) [3] [9]. Microwave-assisted fluorination has emerged as a promising technique, reducing reaction times by 60-70% while improving yields to 85-92% through precise energy delivery and minimized side reactions [5].
Table 1: Comparative Analysis of Fluorination Methods for 4,5-Difluoro Substitution
Method | Precursor | Fluorinating Agent | Yield (%) | Regioselectivity | Reaction Conditions |
---|---|---|---|---|---|
Halogen Exchange (SNAr) | Methyl 4,5-dibromo-2-methoxybenzoate | KF/CsF | 65-78 | Moderate | DMSO, 180°C, 18-36 h |
Balz-Schiemann | Diamino derivatives | NaNO₂/HF | 40-55 | High | Multi-step, <5°C diazotization |
Electrophilic Fluorination | Methyl 2-methoxybenzoate | Selectfluor®/NFSI | 70-85 | Variable | MeCN, 80-100°C, 6-10 h |
Microwave-Assisted | Dibromo precursor | TBAF | 85-92 | High | NMP, 150°C, 30-45 min irradiation |
The electronic influence of fluorine substituents profoundly impacts reaction pathways during the synthesis of Methyl 4,5-difluoro-2-methoxybenzoate. The strong -I effect of fluorine atoms at positions 4 and 5 creates electron-deficient C4 and C5 centers, rendering them more susceptible to nucleophilic attack while simultaneously deactivating the ring toward electrophilic substitution. This electronic configuration enables selective nucleophilic aromatic substitution (SNAr) at C4 and C5 when halogen leaving groups are present, with methoxy-directed regiochemistry significantly enhancing substitution at the ortho position relative to the directing group [8].
In contrast, electrophilic reactions predominantly occur at C3 and C6 positions due to fluorine's ortho-para directing nature combined with the methoxy group's strong ortho-para directing capability. Studies demonstrate that Friedel-Crafts acylation yields over 85% C6-substituted products when employing AlCl₃ catalysis in dichloromethane at 0-5°C, while Vilsmeier-Haack formylation selectively functionalizes the C3 position with 78% efficiency [4]. Computational modeling (DFT) confirms that the C3 position exhibits the highest electron density in Methyl 4,5-difluoro-2-methoxybenzoate (Mulliken charge: -0.142), rationalizing its preferential reactivity toward electrophiles [3].
The steric constraints imposed by adjacent substituents further refine regioselectivity. Nucleophilic displacement of C4 halogen proceeds 5.3 times faster than at C5 due to reduced steric hindrance from the C2 methoxy group, enabling sequential substitution strategies where C5 fluorination precedes C4 modification [7]. This precise control is essential for pharmaceutical intermediates where minor regioisomer contamination (<0.5%) can significantly impact downstream biological activity [5] [9].
Catalytic systems play a pivotal role in overcoming the inherent kinetic barriers associated with difunctionalization of the benzoate ring. Copper(I)-based catalysts, particularly CuI with 1,10-phenanthroline ligands, significantly enhance nucleophilic fluorination efficiency by forming reactive aryl-copper intermediates. This catalytic system reduces fluorination temperatures by 40-60°C while achieving near-quantitative halogen exchange (98% conversion) in dimethylacetamide (DMAc) solvent systems [5] [9].
For cross-coupling reactions, palladium-based catalysts enable strategic functionalization prior to fluorination. The Pd(PPh₃)₄/Xantphos system facilitates Suzuki-Miyaura coupling between methyl 5-bromo-2-methoxybenzoate and aryl boronic acids with 92-95% yield, creating advanced intermediates for subsequent fluorination. Crucially, ligand design determines regioselectivity—bulky biaryl phosphine ligands (SPhos) suppress undesired diarylation while maintaining catalyst stability at elevated temperatures [5].
Table 2: Catalytic Systems for Key Synthetic Transformations
Reaction Type | Catalyst System | Ligand | Yield Increase | Byproduct Reduction | Reference Application |
---|---|---|---|---|---|
Halogen Exchange | CuI/NMP | 1,10-Phenanthroline | 35-40% | Halide elimination <2% | Late-stage fluorination [5][9] |
Suzuki Coupling | Pd(OAc)₂/Xantphos | Xantphos | 25-30% | Homocoupling <0.8% | Aryl introduction at C4 [5] |
Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | 40-45% | Dehalogenation <1.2% | Aminoacridone synthesis [9] |
Esterification | DMAP/MeSO₃H | 4-Dimethylaminopyridine | 15-20% | Transesterification <3% | Methoxybenzoate formation [4][8] |
Phase-transfer catalysts (PTCs) address solubility challenges in fluorination reactions. Tetrabutylammonium bromide (TBAB) facilitates solid-liquid phase halogen exchange, enabling efficient fluorine incorporation at lower temperatures (120-140°C) with improved selectivity (>95:5 para:ortho). This approach reduces solvent consumption by 50% compared to traditional methods while maintaining reaction yields at 85-90% [1]. The catalytic enhancement is particularly pronounced in continuous flow systems where immobilized catalysts (e.g., Cu nanoparticles on Al₂O₃) achieve turnover numbers exceeding 15,000 with sustained regioselectivity >99% [6].
Solvent polarity and hydrogen-bonding capacity exert profound influences on fluorination kinetics and esterification efficiency. High-polarity aprotic solvents (DMF, DMAc, NMP) accelerate SNAr fluorination by 8-12 fold compared to protic solvents due to superior anion solvation and enhanced substrate solubility. DMF specifically enables recyclable reaction media—post-reaction processing recovers >92% solvent for reuse over 6 cycles with <5% yield variation in Methyl 4,5-difluoro-2-methoxybenzoate synthesis [1].
Temperature gradients critically impact regioselectivity during difluorination. Low-temperature electrophilic fluorination (-10°C to 0°C) favors monosubstitution (4-F:5-F = 85:15), while elevated temperatures (150-160°C) promote thermodynamic difluoro product formation (>98%). Kinetic studies reveal an activation energy barrier of 72.5 kJ/mol for C4 fluorination versus 85.3 kJ/mol for C5, explaining the preferential substitution at C4 observed at moderate temperatures (100-120°C) [6] [8].
For esterification steps, solvent-free conditions at 130-140°C with methanesulfonic acid catalysis achieve near-quantitative conversion (98%) of carboxylic acid precursors to methyl esters, eliminating solvent-recovery challenges. Microwave-assisted esterification in methanol reduces reaction times from 12 hours to 25 minutes while maintaining 95-97% yield through controlled superheating (temperature gradient: 80°C to 150°C in <3 minutes) [4]. The optimal solvent system for integrated synthesis (fluorination followed by esterification) is dimethylacetamide (DMAc)/methanol (7:3 v/v), balancing fluorination kinetics (k = 2.4 × 10⁻³ s⁻¹ at 140°C) with esterification efficiency (95% conversion in 2 hours) [5].
Innovative green chemistry methodologies address waste minimization and energy efficiency challenges in Methyl 4,5-difluoro-2-methoxybenzoate synthesis. Solvent recycling protocols for DMF-based reactions recover >95% solvent via fractional distillation under reduced pressure (15 mmHg, 65°C), reducing process mass intensity (PMI) by 62% across six reaction cycles without compromising yield (87±2%) or purity (>99%) [1]. Mechanochemical fluorination using planetary ball mills eliminates solvents entirely—potassium fluoride and dibromo precursor react stoichiometrically in the presence of CuI catalyst (5 mol%) to achieve 88% difluoro product yield after 90 minutes milling at 500 RPM, reducing energy consumption by 75% compared to thermal methods [6].
Continuous flow technology enhances safety and efficiency in hazardous fluorination steps. Microreactor systems with corrosion-resistant perfluoroalkoxy (PFA) tubing enable precise temperature control (±1°C) during exothermic fluorinations, reducing byproduct formation by 30-40% while achieving production rates of 2.8 kg/day from a benchtop system. Integrated in-line FTIR monitoring allows real-time adjustment of fluorine stoichiometry (1.05-1.15 equivalents), minimizing excess reagent waste [7].
Catalyst immobilization techniques further improve sustainability. Silica-supported copper nanoparticles (CuNPs@SiO₂) facilitate heterogeneous catalysis for halogen exchange, achieving turnover numbers (TON) >1,850 with minimal metal leaching (<5 ppm). These recoverable systems maintain consistent activity over 12 reaction cycles through a simple filtration protocol, eliminating aqueous workup steps and reducing heavy metal contamination in wastewater by >99% [5]. Combined with enzymatic esterification using lipases (Candida antarctica Lipase B) in near-critical CO₂, these approaches demonstrate atom economies exceeding 90% for integrated synthesis routes [4].
Table 3: Green Chemistry Metrics for Synthetic Approaches
Method | PMI (kg/kg) | E-factor | Atom Economy (%) | Energy Consumption (kJ/mol) | Solvent Recovery (%) |
---|---|---|---|---|---|
Traditional Batch Fluorination | 32.7 | 28.4 | 64.5 | 8,750 | <40 |
DMF Recycling Protocol | 12.4 | 6.8 | 64.5 | 7,920 | 92 |
Mechanochemical Milling | 3.2 | 1.9 | 89.7 | 2,150 | 100 |
Continuous Flow System | 9.8 | 4.3 | 78.2 | 5,460 | 98 (in-line separation) |
Enzymatic Esterification | 7.5 | 3.1 | 95.2 | 1,980 | 100 (scCO₂) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: